2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-2-methylpropanamide is an organic compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The compound’s structure features a chlorophenoxy group and a chlorophenylmethyl group attached to a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-2-methylpropanamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The acylation reaction is typically carried out at temperatures ranging from 0°C to the reflux temperature of the reaction materials in an organic solvent. The choice of acylation reagent (acetic anhydride or acetyl chloride) and the mole ratio of reactants are crucial factors in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenoxy and chlorophenyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy acids, while reduction can produce chlorophenoxy alcohols.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agricultural chemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrogen bond interactions, electrostatic interactions, and π–π stacking interactions with target molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(4-chlorophenoxy)-hypnone: An intermediate in the synthesis of agricultural fungicides.
2-methyl-4-chlorophenoxy acetic acid: Known for its use in herbicides.
Uniqueness
2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-2-methylpropanamide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its combination of chlorophenoxy and chlorophenylmethyl groups provides versatility in both synthetic and industrial contexts.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-17(2,22-14-9-7-13(18)8-10-14)16(21)20-11-12-5-3-4-6-15(12)19/h3-10H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUJVSNVYWRGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1Cl)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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